molecular formula C12H28ClP B14608417 Tetrapropylphosphanium chloride CAS No. 60931-61-5

Tetrapropylphosphanium chloride

Cat. No.: B14608417
CAS No.: 60931-61-5
M. Wt: 238.78 g/mol
InChI Key: QBAUHKSMFOSSGE-UHFFFAOYSA-M
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Description

Tetrapropylphosphanium chloride is a quaternary phosphonium salt with the chemical formula ( \text{(C}_3\text{H}_7\text{)}_4\text{PCl} ). This compound belongs to the family of phosphonium-based ionic liquids, which are known for their unique properties and applications in various fields, including chemistry, biology, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions: Tetrapropylphosphanium chloride can be synthesized through the reaction of tripropylphosphine with propyl chloride. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the phosphonium salt. The general reaction is as follows: [ \text{(C}_3\text{H}_7\text{)}_3\text{P} + \text{C}_3\text{H}_7\text{Cl} \rightarrow \text{(C}_3\text{H}_7\text{)}_4\text{PCl} ]

Industrial Production Methods: In industrial settings, the production of this compound involves the use of large-scale reactors where the reactants are mixed under controlled temperature and pressure conditions. The product is then purified through crystallization or distillation to obtain a high-purity compound .

Chemical Reactions Analysis

Types of Reactions: Tetrapropylphosphanium chloride undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the chloride ion is replaced by other nucleophiles.

    Oxidation and Reduction: The phosphonium ion can be oxidized or reduced under specific conditions, leading to the formation of different phosphorus-containing compounds.

Common Reagents and Conditions:

    Nucleophiles: Common nucleophiles used in substitution reactions include hydroxide ions, alkoxide ions, and amines.

    Oxidizing Agents: Hydrogen peroxide and other peroxides are often used as oxidizing agents.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

Major Products Formed:

Scientific Research Applications

Tetrapropylphosphanium chloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which tetrapropylphosphanium chloride exerts its effects involves its ability to interact with various molecular targets. The phosphonium ion can form strong electrostatic interactions with negatively charged species, facilitating reactions and processes that require such interactions. Additionally, the chloride ion can act as a nucleophile or leaving group in various chemical reactions, further enhancing the compound’s versatility .

Comparison with Similar Compounds

    Tetrabutylphosphanium Chloride: Similar in structure but with butyl groups instead of propyl groups.

    Tetramethylphosphanium Chloride: Contains methyl groups, leading to different physical and chemical properties.

    Tetraethylphosphanium Chloride: Contains ethyl groups, offering a balance between the properties of tetramethyl and tetrabutyl derivatives.

Uniqueness: Tetrapropylphosphanium chloride is unique due to its specific alkyl chain length, which provides a balance between hydrophobicity and hydrophilicity. This balance makes it particularly effective in applications where moderate solubility and reactivity are required .

Properties

CAS No.

60931-61-5

Molecular Formula

C12H28ClP

Molecular Weight

238.78 g/mol

IUPAC Name

tetrapropylphosphanium;chloride

InChI

InChI=1S/C12H28P.ClH/c1-5-9-13(10-6-2,11-7-3)12-8-4;/h5-12H2,1-4H3;1H/q+1;/p-1

InChI Key

QBAUHKSMFOSSGE-UHFFFAOYSA-M

Canonical SMILES

CCC[P+](CCC)(CCC)CCC.[Cl-]

Origin of Product

United States

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